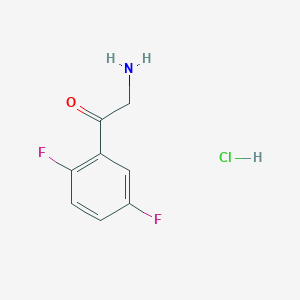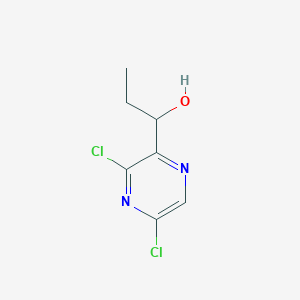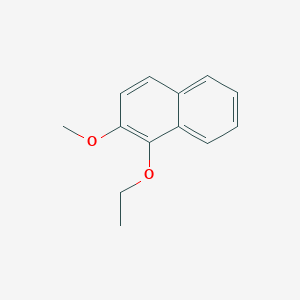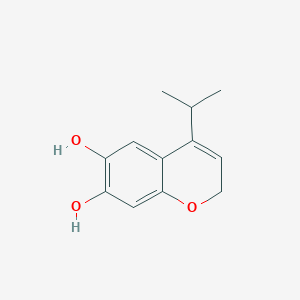
2-Amino-1H-purin-6(9H)-one trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1H-purin-6(9H)-one trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:
Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.
Adenine: Another purine derivative, adenine differs in its amino group position.
Hypoxanthine: This compound is similar but lacks the amino group present in this compound.
The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
683208-61-9 |
|---|---|
Molekularformel |
C5H11N5O4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one;trihydrate |
InChI |
InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2 |
InChI-Schlüssel |
ZAFHXARCOCYSSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)







![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)



